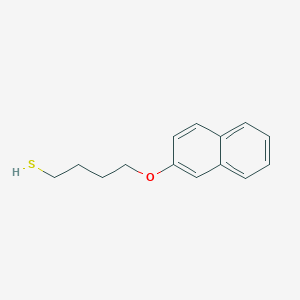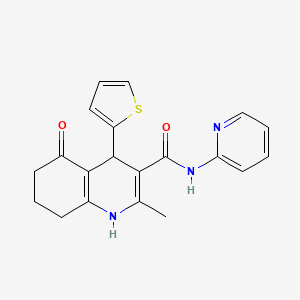![molecular formula C17H14N2O3S B5030392 N-[3-(aminosulfonyl)phenyl]-1-naphthamide](/img/structure/B5030392.png)
N-[3-(aminosulfonyl)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminosulfonyl)phenyl]-1-naphthamide, commonly known as NSC 130813, is a small molecule inhibitor that has been studied extensively in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects various biochemical and physiological processes.
Mecanismo De Acción
NSC 130813 has been found to have a mechanism of action that involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of cell growth and survival (Zhang et al., 2019). NSC 130813 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion (Wang et al., 2013).
Biochemical and Physiological Effects
NSC 130813 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth (Zhang et al., 2019). NSC 130813 has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body (Wang et al., 2013). Additionally, NSC 130813 has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 130813 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective and accessible tool for researchers. NSC 130813 has also been shown to have high selectivity and potency against its target enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. However, there are also limitations to the use of NSC 130813 in lab experiments. It has been found to have low solubility in water, which can limit its effectiveness in certain experimental settings (Wang et al., 2013). Additionally, NSC 130813 has been found to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain applications (Zhang et al., 2019).
Direcciones Futuras
For the study of NSC 130813 include the development of more soluble analogs and the study of its effectiveness in combination with other anticancer agents.
Métodos De Síntesis
NSC 130813 is synthesized using a method that involves the reaction of 1-naphthoic acid with 3-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Wang et al., 2013). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
NSC 130813 has been studied extensively for its potential applications in scientific research. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer (Zhang et al., 2019). NSC 130813 has also been studied for its potential to inhibit the growth and invasion of cancer cells by targeting specific signaling pathways (Wang et al., 2013).
Propiedades
IUPAC Name |
N-(3-sulfamoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)14-8-4-7-13(11-14)19-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLZKAIOLSZTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)
![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)
![N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5030351.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide hydrobromide](/img/structure/B5030358.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide](/img/structure/B5030360.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)
![2-{[3-(2-octanoylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5030366.png)
![5-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5030375.png)

